An In-depth Technical Guide to 1-(Aminomethyl)cyclohexanol (CAS 4000-72-0)
An In-depth Technical Guide to 1-(Aminomethyl)cyclohexanol (CAS 4000-72-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and biological activity of 1-(Aminomethyl)cyclohexanol, a versatile building block in pharmaceutical and chemical research.
Physicochemical Properties
1-(Aminomethyl)cyclohexanol is an organic compound featuring a cyclohexane (B81311) ring substituted with both an aminomethyl and a hydroxyl group at the same carbon atom.[1] This bifunctional nature imparts properties of both amines and alcohols, making it soluble in polar solvents.[2][3] It typically appears as a colorless to pale yellow liquid or a low-melting solid.[1][2]
Table 1: Physicochemical Properties of 1-(Aminomethyl)cyclohexanol
| Property | Value | Source(s) |
| CAS Number | 4000-72-0 | [1][4] |
| Molecular Formula | C₇H₁₅NO | [1][2] |
| Molecular Weight | 129.20 g/mol | [1] |
| IUPAC Name | 1-(aminomethyl)cyclohexan-1-ol | [5] |
| Appearance | Colorless to pale yellow liquid or solid | [1][2] |
| Melting Point | 27-29 °C (free base); 122-123 °C (form unspecified); 205 °C (hydrochloride salt) | [4][6] |
| Boiling Point | 219.5 °C at 760 mmHg; 120-128 °C at 18 Torr | [1][4][6] |
| Density | 1.020 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in polar solvents | [2][3] |
| InChI Key | XUSXTHMTOSFZII-UHFFFAOYSA-N | [2] |
| SMILES | C1CCC(CC1)(CN)O | [2] |
Spectroscopic Data
Table 2: Spectroscopic Data Summary
| Technique | Expected Features | Available Data/References |
| ¹H NMR | Signals for cyclohexyl protons (broad multiplets, ~1-2 ppm), aminomethyl protons (-CH₂-N), and hydroxyl proton (-OH). The chemical shifts can be influenced by solvent and concentration. | While specific spectra for this compound are not publicly available, analysis of similar structures like cyclohexanol (B46403) and other aminocyclohexanols can provide reference points.[7][8] |
| ¹³C NMR | Signals for the quaternary carbon bearing the -OH and -CH₂NH₂ groups, five distinct cyclohexyl carbons, and the aminomethyl carbon. | No specific public data is available. |
| IR Spectroscopy | Broad O-H stretching band (~3300 cm⁻¹), N-H stretching bands (doublet for primary amine, ~3300-3400 cm⁻¹), C-H stretching bands (~2850-2950 cm⁻¹), and C-N and C-O stretching bands in the fingerprint region. | FTIR and Raman spectra for the hydrochloride salt are available on SpectraBase.[9] |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 129. Fragmentation would likely involve loss of water, the aminomethyl group, or ring fragmentation. | Predicted collision cross-section values for various adducts are available in public databases like PubChem.[10] GC-MS data is referenced in the NIST Mass Spectrometry Data Center.[5] |
Synthesis and Experimental Protocols
1-(Aminomethyl)cyclohexanol is commonly synthesized via the reduction of 1-(nitromethyl)cyclohexanol. A detailed protocol based on a procedure from Organic Syntheses is provided below.[11] An alternative method involves the reduction of the same precursor using iron powder in the presence of hydrochloric acid.[6]
Experimental Protocol: Catalytic Hydrogenation of 1-(Nitromethyl)cyclohexanol[11]
This procedure involves two main stages: the synthesis of the precursor 1-(nitromethyl)cyclohexanol and its subsequent reduction.
A. Preparation of 1-(Nitromethyl)cyclohexanol
-
Prepare a solution of sodium ethoxide by dissolving 57.5 g of clean sodium in 1.2 L of absolute ethanol (B145695) in a 3-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.
-
Cool the sodium ethoxide solution to 40 °C.
-
Add a mixture of 245.5 g of redistilled cyclohexanone (B45756) and 198 g of redistilled nitromethane (B149229) dropwise to the stirred sodium ethoxide solution, maintaining the temperature between 30-40 °C.
-
After the addition is complete, stir the resulting pasty mixture for an additional 2 hours at room temperature.
-
Pour the reaction mixture into a mixture of 2 kg of crushed ice and 184 g of glacial acetic acid.
-
Separate the oily layer of 1-(nitromethyl)cyclohexanol. Extract the aqueous layer with ether.
-
Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure to yield crude 1-(nitromethyl)cyclohexanol.
B. Hydrogenation of 1-(Nitromethyl)cyclohexanol
-
Dissolve the crude 1-(nitromethyl)cyclohexanol in 450 ml of glacial acetic acid.
-
Introduce this solution into a high-pressure hydrogenation apparatus containing a suspension of Raney nickel catalyst in 150 ml of glacial acetic acid.
-
Pressurize the apparatus with hydrogen to approximately 1000-1500 psi.
-
Heat the mixture to 40-50 °C with agitation. The hydrogenation is an exothermic reaction, and cooling may be necessary to maintain the temperature below 60 °C to prevent side reactions.[11]
-
After the theoretical amount of hydrogen has been absorbed (typically 15-18 hours), cool the reaction vessel and vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate, a solution of 1-(aminomethyl)cyclohexanol in acetic acid, can be used directly for subsequent reactions or the product can be isolated. To isolate, the acetic acid can be removed under reduced pressure, and the product can be purified by distillation or crystallization of a salt form.[11]
Caption: Synthesis workflow for 1-(Aminomethyl)cyclohexanol.
Biological Activity and Signaling Pathways
1-(Aminomethyl)cyclohexanol and its derivatives exhibit significant biological activities, primarily centered on the central nervous system. It has been identified as a ligand for the benzodiazepine (B76468) receptor, exhibiting neuroprotective, anticonvulsant, hypoglycemic, and anti-inflammatory properties.[1]
The pharmacological effects of this class of compounds are often mediated through the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors.[12] GABA-A receptors are ligand-gated ion channels that, upon binding of the inhibitory neurotransmitter GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[13]
Benzodiazepines and related modulators bind to a site on the GABA-A receptor distinct from the GABA binding site.[14] This binding potentiates the effect of GABA, increasing the frequency of channel opening, which enhances the inhibitory signal.[15][16] This mechanism underlies the anxiolytic, sedative, and anticonvulsant effects of these compounds.
References
- 1. CAS 4000-72-0 | 1-(Aminomethyl)cyclohexanol - Synblock [synblock.com]
- 2. CAS 4000-72-0: 1-(Aminomethyl)cyclohexanol | CymitQuimica [cymitquimica.com]
- 3. CAS 2041-57-8: 1-(Aminomethyl)cyclohexanemethanol [cymitquimica.com]
- 4. 4000-72-0 CAS MSDS (1-(aminomethyl)cyclohexan-1-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 77614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopy - NMR spectrum of cyclohexanol - hints on integration - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. PubChemLite - 1-(aminomethyl)cyclohexanol (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Cyclohexanol analogues are positive modulators of GABA(A) receptor currents and act as general anaesthetics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzodiazepine modulation of GABA(A) receptor opening frequency depends on activation context: a patch clamp and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]



